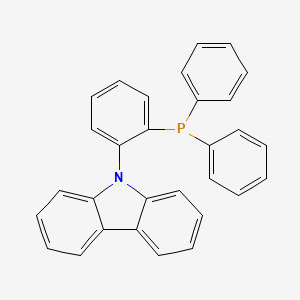
oxolane-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxolane-3,4-dicarboxylic acid (ODA) is a dicarboxylic acid that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 137-139°C. ODA is an important intermediate in the synthesis of various compounds, and it is also used as an analytical reagent and as a catalyst in various reactions. ODA is an important component of many polymers, such as polyacrylates, polyamides, and polyesters. It is also used in the production of pharmaceuticals, cosmetics, and other industrial products.
科学研究应用
Oxolane-3,4-dicarboxylic acid is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, including polymers, pharmaceuticals, and other industrial products. It is also used as a catalyst in various reactions, such as the polymerization of ethylene and the production of polyurethanes. oxolane-3,4-dicarboxylic acid has been used as a model compound for studying the structure and reactivity of other dicarboxylic acids. In addition, it is used as a reagent in the synthesis of peptides, amines, and other organic molecules.
作用机制
Oxolane-3,4-dicarboxylic acid is an organic acid with two carboxylic acid groups. The two carboxylic acid groups can react with other molecules, such as amines, to form amides or esters. The acid can also react with alcohols to form esters. In addition, the acid can react with inorganic bases, such as sodium hydroxide, to form salts.
Biochemical and Physiological Effects
Oxolane-3,4-dicarboxylic acid has been studied for its biochemical and physiological effects. Studies have shown that oxolane-3,4-dicarboxylic acid can interact with various enzymes, such as cytochrome P450, and can modulate the activity of these enzymes. oxolane-3,4-dicarboxylic acid has also been shown to inhibit the growth of certain bacteria, such as E. coli and Staphylococcus aureus. In addition, oxolane-3,4-dicarboxylic acid has been shown to have anti-inflammatory, analgesic, and antifungal properties.
实验室实验的优点和局限性
Oxolane-3,4-dicarboxylic acid is a useful reagent for laboratory experiments. It is relatively stable, and it is easy to handle and store. In addition, oxolane-3,4-dicarboxylic acid is relatively inexpensive and can be easily obtained from chemical suppliers. However, oxolane-3,4-dicarboxylic acid can be toxic if inhaled or ingested, and it should be handled with care.
未来方向
There are many potential future directions for research on oxolane-3,4-dicarboxylic acid. For example, further research could be conducted to explore the biochemical and physiological effects of oxolane-3,4-dicarboxylic acid on various organisms and to identify new uses for oxolane-3,4-dicarboxylic acid in industrial and pharmaceutical applications. In addition, further research could be conducted to improve the synthesis of oxolane-3,4-dicarboxylic acid and to explore new methods for its purification and storage. Finally, research could be conducted to explore the potential of oxolane-3,4-dicarboxylic acid as a therapeutic agent for various diseases and conditions.
合成方法
Oxolane-3,4-dicarboxylic acid is synthesized by the reaction of ethyl oxalate with acetic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
属性
| { "Design of the Synthesis Pathway": "The synthesis of oxolane-3,4-dicarboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dibromopropionic acid", "diethyl oxalate", "sodium ethoxide", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dibromopropionic acid to diethyl 2,3-dibromopropionate using diethyl oxalate and sodium ethoxide as catalysts.", "Step 2: Reduction of diethyl 2,3-dibromopropionate to diethyl 2-bromo-3-hydroxypropionate using sodium borohydride as a reducing agent.", "Step 3: Cyclization of diethyl 2-bromo-3-hydroxypropionate to oxolane-3,4-dicarboxylic acid using sodium hydroxide as a catalyst.", "Step 4: Acetylation of oxolane-3,4-dicarboxylic acid using acetic anhydride and acetic acid as solvents.", "Step 5: Purification of the final product using ethanol and water as solvents." ] } | |
CAS 编号 |
71034-99-6 |
分子式 |
C6H8O5 |
分子量 |
160.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



